molecular formula C9H12F2N2O B12111135 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine

Katalognummer: B12111135
Molekulargewicht: 202.20 g/mol
InChI-Schlüssel: WNLYXJJZGURMKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound with the molecular formula C9H14F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Vorbereitungsmethoden

The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Attachment of the ethane-1,2-diamine moiety: The intermediate is then reacted with ethane-1,2-diamine under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Wissenschaftliche Forschungsanwendungen

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the ethane-1,2-diamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

    1-[3-(Difluoromethoxy)phenyl]ethanone: This compound has a similar structure but lacks the ethane-1,2-diamine moiety.

    1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol: This compound contains a thiol group instead of the ethane-1,2-diamine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H12F2N2O

Molekulargewicht

202.20 g/mol

IUPAC-Name

1-[3-(difluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H12F2N2O/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9H,5,12-13H2

InChI-Schlüssel

WNLYXJJZGURMKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)F)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.